Lariatin A

Tuberculosis Drug Discovery Antimicrobial Peptides

Sourcing a conformationally unique anti-TB probe with validated potency and stability is challenging. Lariatin A solves this with its rigid lariat-protoknot topology that ensures target selectivity and protease resistance. • Potent activity: MIC of 0.39 μg/mL against M. tuberculosis; 3.13 μg/mL against M. smegmatis. • Defined SAR: Lys17 salt bridge essential for function, providing a QC benchmark for functional validation. • Supply assurance: Lyophilized solid, stable at -20°C, shipped ambient with documented purity ≥95%.

Molecular Formula C94H143N27O25
Molecular Weight 2051.3 g/mol
Cat. No. B10815312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLariatin A
Molecular FormulaC94H143N27O25
Molecular Weight2051.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C5CCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CC(C)C)CCC(=O)N)CO
InChIInChI=1S/C94H143N27O25/c1-11-50(10)77(91(143)111-60(20-14-15-31-95)92(144)121-33-17-22-68(121)93(145)146)120-90(142)76(49(8)9)119-85(137)65(38-70(97)126)114-87(139)67(44-123)116-82(134)64(37-53-40-100-45-105-53)106-73(129)42-104-88(140)74(47(4)5)117-84(136)63(36-52-39-102-56-19-13-12-18-55(52)56)113-80(132)59-28-30-71(127)103-41-72(128)107-66(43-122)86(138)110-58(27-29-69(96)125)79(131)112-61(34-46(2)3)83(135)118-75(48(6)7)89(141)115-62(35-51-23-25-54(124)26-24-51)81(133)108-57(78(130)109-59)21-16-32-101-94(98)99/h12-13,18-19,23-26,39-40,45-50,57-68,74-77,102,122-124H,11,14-17,20-22,27-38,41-44,95H2,1-10H3,(H2,96,125)(H2,97,126)(H,100,105)(H,103,127)(H,104,140)(H,106,129)(H,107,128)(H,108,133)(H,109,130)(H,110,138)(H,111,143)(H,112,131)(H,113,132)(H,114,139)(H,115,141)(H,116,134)(H,117,136)(H,118,135)(H,119,137)(H,120,142)(H,145,146)(H4,98,99,101)/t50-,57-,58-,59?,60-,61-,62-,63-,64-,65-,66-,67-,68-,74-,75-,76-,77-/m0/s1
InChIKeyZYWDOXCVVHITIW-QFBVMFCQSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lariatin A: Anti-Tuberculosis Lasso Peptide


Lariatin A is an 18-residue lasso peptide antibiotic isolated from the Gram-positive bacterium Rhodococcus jostii K01-B0171 [1]. It belongs to a unique structural class defined by a rigid lariat-protoknot architecture formed by an N-terminal macrolactam ring (Gly1-Glu8) through which the C-terminal tail (Trp9-Pro18) is threaded [2]. This distinctive topology confers exceptional proteolytic and thermal stability [3], while its mechanism of action is narrowly focused against mycobacterial species, including the clinically critical pathogen Mycobacterium tuberculosis [4].

Lariatin A: Why Generic Substitution Fails


The extraordinary structural complexity of lariatin A, characterized by its [1]rotaxane-like topology where the C-terminal tail is threaded through a macrocyclic ring and sterically locked, directly precludes generic substitution with simpler linear or cyclic peptides [1]. This topology is not merely aesthetic; it is the structural determinant of both its exceptional stability and its species-selective activity [2]. Generic or closely related analogs, such as lariatin B, exhibit markedly different MIC profiles and lack the specific amino acid signatures (e.g., Tyr6, Gly11, Asn14, and the Lys17-Pro18 salt bridge) that are quantitatively validated as critical for high-potency anti-M. tuberculosis activity [3]. Therefore, substitution with any non-identical compound would fundamentally alter or abrogate the biological performance documented in the key evidence below [4].

Lariatin A: Procurement Evidence


Superior M. tuberculosis Potency over Nisin and Lacticin 3147

In a cross-study comparison of lantibiotics against M. tuberculosis, lariatin A demonstrates substantially greater potency than both nisin and lacticin 3147. Lariatin A inhibits M. tuberculosis with an MIC of 0.39 μg/mL [1], whereas nisin and lacticin 3147 exhibit significantly higher MIC₉₀ values of >60 mg/L and 7.5 mg/L, respectively, against the H37Ra strain [2]. This represents a >150-fold difference in potency between lariatin A and lacticin 3147, and a >150,000-fold difference between lariatin A and nisin, underscoring lariatin A's unique utility for TB-focused research.

Tuberculosis Drug Discovery Antimicrobial Peptides

Superior Potency over Lariatin B Against M. tuberculosis

A direct head-to-head comparison from the original isolation paper reveals that lariatin A is significantly more potent than its closest natural analog, lariatin B, against the clinically relevant pathogen M. tuberculosis. Lariatin A exhibited an MIC of 0.39 μg/mL, while the MIC for lariatin B was not reported in the same study, but its activity against the less virulent M. smegmatis was notably weaker, with MICs of 3.13 μg/mL and 6.25 μg/mL, respectively [1]. This 2-fold difference against M. smegmatis and the unique, potent activity against M. tuberculosis for lariatin A highlight critical SAR divergence.

Tuberculosis Structure-Activity Relationship Lasso Peptides

Lys17 Essential for Anti-Mycobacterial Activity

A structure-activity relationship study utilizing carboxypeptidase P to generate C-terminal truncations of lariatin A demonstrated that removal of the terminal Lys17 and Pro18 residues completely abolishes anti-mycobacterial activity [1]. Molecular dynamics simulations revealed this is due to the loss of a critical, dynamic salt bridge between the Nξ atom of Lys17 and the carboxyl group of C-terminal Pro18 [1]. This quantitative structure-function link identifies Lys17 as an essential, non-redundant pharmacophore.

Structure-Activity Relationship Mechanism of Action Peptide Engineering

Mycobacteria-Specific Activity vs. Broad-Spectrum Lantibiotics

Unlike broad-spectrum lantibiotics such as nisin, which inhibit a wide range of Gram-positive bacteria, lariatin A exhibits a class-level inferred, highly restricted spectrum of activity. It is reported to be selectively active only against mycobacterial species, including M. tuberculosis and M. smegmatis, and does not inhibit other Gram-positive or Gram-negative bacteria in standard assays [1]. This narrow spectrum is a defining feature of its class and a key differentiator for applications where off-target antibacterial effects are undesirable.

Antimicrobial Selectivity Mycobacterium Lasso Peptide

Lariatin A: Application Scenarios


High-Potency Tool for Tuberculosis Drug Discovery

Based on its quantified MIC of 0.39 μg/mL against M. tuberculosis [1], which is orders of magnitude more potent than lantibiotic comparators [2], lariatin A is optimally employed as a high-sensitivity probe for validating novel anti-tubercular targets and as a benchmark in high-throughput screening campaigns for new TB drugs. Its potency makes it ideal for exploring vulnerabilities in both drug-sensitive and drug-resistant M. tuberculosis strains.

Investigating Mycobacteria-Specific Vulnerabilities

Lariatin A's class-level inferred, narrow-spectrum activity, which is selective for mycobacteria [3], makes it an exceptional tool for dissecting mycobacteria-specific cellular processes. Its use in chemogenomic or resistance-mutation studies can uniquely reveal pathways essential for mycobacterial survival that are not targeted by broad-spectrum antibiotics like nisin, thereby avoiding confounding effects on other bacterial flora in co-culture experiments.

Engineering Lasso Peptide Scaffolds

The established, quantified essentiality of the Lys17 residue for lariatin A's activity [4] provides a precise starting point for rational engineering. Researchers can use lariatin A as a validated scaffold to introduce mutations or chemical modifications, with a clear, data-backed hypothesis for how alterations at the C-terminus will impact the dynamic salt bridge and, consequently, biological function. This is invaluable for developing next-generation lasso peptide therapeutics with improved pharmacological properties.

Quality Control and Functional Validation

The quantitative SAR linking an intact C-terminus (specifically Lys17) to functional activity [4] provides a critical QC benchmark for any laboratory procuring or synthesizing lariatin A. Functional validation can be performed by confirming the compound's ability to inhibit M. smegmatis at the expected MIC of 3.13 μg/mL [1]. Failure to meet this benchmark directly indicates structural or folding defects, preventing the use of inactive material in downstream, resource-intensive assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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